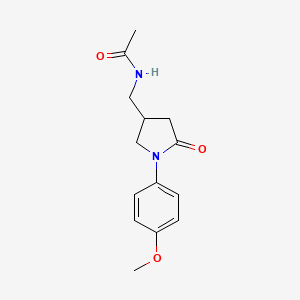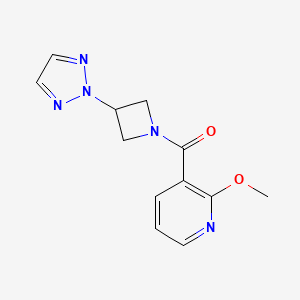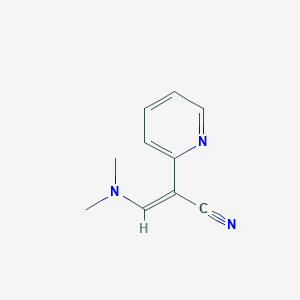
7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one is a chemical compound with the molecular formula C19H18O5 . It has an average mass of 326.343 Da and a monoisotopic mass of 326.115417 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The exact spatial arrangement of these atoms and their bonds forms the unique structure of this compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, boiling point, and melting point, are not specified in the available resources . These properties can be determined through laboratory analysis.
Aplicaciones Científicas De Investigación
Chemistry and Material Science
A study by Qin et al. (2017) explored the synthesis and application of homodinuclear lanthanide complexes using a chelating ligand similar to the core structure of 7-Ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one. These complexes exhibit single-molecule magnet (SMM) behavior, demonstrating potential for advanced material applications such as data storage and quantum computing. The research highlights how subtle modifications, including solvent ligands, can significantly enhance the energy barriers of these complexes, opening avenues for synthesizing high-performance SMMs (Qin et al., 2017).
Pharmacology and Biochemistry
In pharmacology, Burke and Mayer (1974) synthesized Ethoxyresorufin, a compound structurally related to this compound, as a model substrate for studying hepatic microsomal O-dealkylation. This work is foundational in understanding how enzymes like cytochrome P-450 metabolize drugs and other xenobiotics, providing insights into drug interactions and detoxification pathways (Burke & Mayer, 1974).
Molecular Structure and Reactions
Nicolaides et al. (1993) investigated the reactions of a compound similar in structure to this compound, revealing its potential to form oxazolocoumarins upon thermal interaction with various derivatives. This study contributes to our understanding of the chemical properties and reactivity of such compounds, which could be relevant in synthesizing novel organic molecules for various applications, including pharmaceuticals and dyes (Nicolaides et al., 1993).
Environmental Chemistry
Hammock et al. (1975) researched the metabolic O-dealkylation of compounds structurally related to this compound, focusing on their stability in biological systems and the role of microsomal oxidase systems in their metabolism. This research provides valuable insights into how such compounds are degraded in the environment and living organisms, contributing to the understanding of their environmental impact and potential bioaccumulation (Hammock et al., 1975).
Propiedades
IUPAC Name |
7-ethoxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-22-13-9-10-14-17(11-13)23-12(2)19(18(14)20)24-16-8-6-5-7-15(16)21-3/h5-11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPBVWUJELYUFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2367609.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2367610.png)


![2,3-difluoro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2367617.png)




![4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide](/img/structure/B2367625.png)

